[(5-Bromothiophen-3-yl)methyl](methyl)amine
Overview
Description
[(5-Bromothiophen-3-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C6H8BrNS and its molecular weight is 206.11 g/mol. The purity is usually 95%.
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Biological Activity
(5-Bromothiophen-3-yl)methylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
The compound (5-Bromothiophen-3-yl)methylamine features a bromothiophene ring, which is known for its reactivity and ability to interact with various biological targets. The presence of the methylamine group enhances its solubility and potential for biological activity.
Antimicrobial Activity
Research indicates that compounds with thiophene moieties often exhibit significant antimicrobial properties. A study demonstrated that derivatives of bromothiophenes, including (5-Bromothiophen-3-yl)methylamine, showed promising activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
(5-Bromothiophen-3-yl)methylamine has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it demonstrated inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition suggests potential applications in treating infections and cancer by disrupting cellular replication processes .
The biological activity of (5-Bromothiophen-3-yl)methylamine can be attributed to its interaction with various molecular targets:
- Receptor Binding : The bromine atom in the thiophene ring enhances binding affinity to certain receptors, potentially modulating signaling pathways.
- Enzyme Interaction : The methylamine group allows for hydrogen bonding with active sites of enzymes, facilitating inhibition or modulation of enzymatic activity.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of bromothiophene derivatives, including (5-Bromothiophen-3-yl)methylamine, revealed MIC values ranging from 2 to 16 µg/mL against Gram-positive and Gram-negative bacteria .
- Cancer Cell Line Studies : In a comparative study, (5-Bromothiophen-3-yl)methylamine was found to have an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity compared to control compounds .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
(5-Bromothiophen-3-yl)methylamine | Antimicrobial, Anticancer | 15 | Effective against multiple cell lines |
(4-Bromothiophen-2-yl)methylamine | Antimicrobial | 10 | Similar structure but different activity |
Thiophene derivative X | Enzyme inhibitor | 20 | Less potent than brominated variants |
Properties
IUPAC Name |
1-(5-bromothiophen-3-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-3-5-2-6(7)9-4-5/h2,4,8H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWDMQNZHCWKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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